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Compound of Interest

Compound Name: Dixylyl disulphide

Cat. No.: B1683433 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of Dixylyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dixylyl disulfide, also known as bis(dimethylphenyl) disulfide, is an organosulfur compound with

the general formula (CH₃)₂C₆H₃S-SC₆H₃(CH₃)₂. The term encompasses several positional

isomers depending on the location of the two methyl groups on each phenyl ring. The most

commonly referenced isomer in the context of pharmaceutical development is bis(2,4-

dimethylphenyl) disulfide, which is a known process impurity in the synthesis of the

antidepressant drug Vortioxetine.[1] A thorough understanding of its synthesis and

characterization is crucial for impurity profiling, reference standard preparation, and overall

quality control in drug manufacturing.

This technical guide provides a detailed overview of the synthesis and analytical

characterization of bis(2,4-dimethylphenyl) disulfide, offering comprehensive experimental

protocols and expected analytical data to support research and development activities.

Physicochemical Properties
The fundamental physicochemical properties of bis(2,4-dimethylphenyl) disulfide are

summarized in the table below.
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Property Value

CAS Number 13616-83-6

Molecular Formula C₁₆H₁₈S₂

Molecular Weight 274.44 g/mol

IUPAC Name
1-[(2,4-dimethylphenyl)disulfanyl]-2,4-

dimethylbenzene

Appearance Expected to be a white to off-white solid

SMILES CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)C)C

InChI
InChI=1S/C16H18S2/c1-11-5-7-15(13(3)9-

11)17-18-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3

Synthesis of Bis(2,4-dimethylphenyl) Disulfide
The synthesis of symmetrical diaryl disulfides is most commonly achieved through the oxidative

coupling of the corresponding thiols. Alternative methods include the reaction of an activated

aromatic compound with a sulfur-transfer reagent. Below are two detailed protocols for the

preparation of bis(2,4-dimethylphenyl) disulfide.

Method 1: Oxidative Coupling of 2,4-Dimethylthiophenol
with Hydrogen Peroxide
This method is a common, mild, and efficient way to synthesize diaryl disulfides.[2] It involves

the oxidation of the thiol precursor in a suitable solvent.

Experimental Protocol:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an

addition funnel, dissolve 2,4-dimethylthiophenol (10.0 g, 72.3 mmol) in 100 mL of 2,2,2-

trifluoroethanol.

Cooling: Cool the solution to 0-5 °C using an ice-water bath.
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Addition of Oxidant: Add 30% aqueous hydrogen peroxide (8.2 mL, ~80 mmol) dropwise to

the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10

°C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting thiol is consumed.

Workup: Upon completion, add 100 mL of deionized water to the reaction mixture. The

product, being insoluble in the aqueous mixture, will precipitate.

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold

water (2 x 50 mL). Dry the crude product under vacuum. For further purification, recrystallize

the solid from a suitable solvent system, such as ethanol or isopropanol, to yield pure

bis(2,4-dimethylphenyl) disulfide.

Synthesis Workflow: Oxidative Coupling
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Caption: Oxidative coupling of 2,4-dimethylthiophenol.

Method 2: Reaction of 1,3-Xylene with Sulfur
Monochloride
This method allows for the direct synthesis from a readily available hydrocarbon precursor, 1,3-

xylene (m-xylene), using a sulfur transfer agent in the presence of a Lewis acid catalyst. This

protocol is adapted from a procedure for structurally similar bulky diaryl disulfides.[3]

Experimental Protocol:
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Reaction Setup: Equip a dry 500 mL three-necked flask with a mechanical stirrer, a nitrogen

inlet, and an outlet connected to a scrubber (e.g., containing aqueous sodium hydroxide) to

neutralize the evolving HCl gas.

Charging Reactants: Charge the flask with 1,3-xylene (m-xylene) (24.0 g, 226 mmol) and

150 mL of a suitable inert solvent such as glacial acetic acid.

Addition of Sulfur Reagent: Under a nitrogen atmosphere, add sulfur monochloride (S₂Cl₂)

(13.5 g, 100 mmol) to the stirred solution.

Catalyst Addition: Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride

(AlCl₃) (2.7 g, 20 mmol), portion-wise to the mixture. The reaction is exothermic, and HCl gas

will evolve.

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be

monitored by GC-MS. Typically, the reaction is stirred for 4-6 hours.

Quenching: Slowly and carefully pour the reaction mixture into 400 mL of an ice-water

mixture with vigorous stirring to quench the reaction and decompose the catalyst.

Isolation and Purification: The crude product will precipitate. Collect the solid by vacuum

filtration and wash thoroughly with water until the filtrate is neutral. Dry the solid product.

Further purification can be achieved by recrystallization from a solvent like isopropanol to

afford pure bis(2,4-dimethylphenyl) disulfide.

Synthesis Workflow: Electrophilic Sulfuration
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Caption: Synthesis via electrophilic sulfuration of m-xylene.

Characterization of Bis(2,4-dimethylphenyl)
Disulfide
A combination of spectroscopic techniques is used to confirm the identity and purity of the

synthesized compound. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Due to the symmetry of the

bis(2,4-dimethylphenyl) disulfide molecule, a relatively simple spectrum is expected. The data
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presented here are predicted based on the structure and comparison with closely related,

structurally similar analogs.[3][4]

Expected NMR Data (in CDCl₃)
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Technique Signal (ppm) Multiplicity Assignment

¹H NMR ~ 7.35 d
Aromatic H (position

6)

~ 7.00 d
Aromatic H (position

5)

~ 6.95 s
Aromatic H (position

3)

~ 2.30 s
Methyl Protons (-CH₃

at position 4)

~ 2.25 s
Methyl Protons (-CH₃

at position 2)

¹³C NMR ~ 140.0 s
Aromatic C

(quaternary, C-S)

~ 138.5 s

Aromatic C

(quaternary, C-CH₃ at

position 4)

~ 136.0 s

Aromatic C

(quaternary, C-CH₃ at

position 2)

~ 131.5 d
Aromatic C (CH at

position 6)

~ 127.5 d
Aromatic C (CH at

position 5)

~ 125.0 d
Aromatic C (CH at

position 3)

~ 21.0 q
Methyl C (-CH₃ at

position 4)

~ 20.0 q
Methyl C (-CH₃ at

position 2)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data

Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 C-H stretch (aromatic) Medium

2980-2850 C-H stretch (aliphatic, -CH₃) Medium

1600, 1480, 1450 C=C stretch (aromatic ring) Strong

880-800
C-H bend (aromatic,

substituted)
Strong

550-450 S-S stretch (disulfide) Weak-Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule, confirming its molecular weight and structure.

Expected Mass Spectrometry Data

Technique m/z Value Assignment

EI-MS 274 [M]⁺ (Molecular Ion)

137
[M/2]⁺ or [C₈H₉S]⁺ (cleavage

of the S-S bond)

105
[C₈H₉]⁺ (loss of sulfur from the

half-fragment)

General Characterization Workflow
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Caption: General workflow for purification and characterization.

Conclusion
This technical guide outlines robust and adaptable methods for the synthesis of bis(2,4-

dimethylphenyl) disulfide and provides a comprehensive set of expected analytical data for its

characterization. The detailed protocols and tabulated spectral information serve as a valuable

resource for researchers in pharmaceutical development and quality control, enabling the

reliable preparation and identification of this important compound. The provided workflows and

data tables facilitate a structured approach to both the synthesis and the analytical validation

required in a regulated scientific environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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